molecular formula C6H9NO3 B2835646 methyl 3,4-dihydro-2H-oxazine-4-carboxylate CAS No. 2137715-29-6

methyl 3,4-dihydro-2H-oxazine-4-carboxylate

Cat. No.: B2835646
CAS No.: 2137715-29-6
M. Wt: 143.142
InChI Key: CUQZXXPLQRNWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-dihydro-2H-oxazine-4-carboxylate is a chemical compound with the molecular formula C6H9NO3 . It has a molecular weight of 143.14 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO3/c1-9-6(8)7-2-4-10-5-3-7/h2,4H,3,5H2,1H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s storage temperature is normal .

Scientific Research Applications

Synthesis of Cyclic and Bicyclic β-Amino Acids Derivatives

Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate has been utilized as a precursor for synthesizing derivatives of β-proline, nipecotic acid, and indolizine-6- and quinolizine-3-carboxylic acids. This demonstrates its versatility in preparing cyclic amino acids crucial for medicinal chemistry and drug design (Tishkov, Reissig, & Ioffe, 2002).

Carbohydrate Mimetics via 1,2-Oxazines

Research has developed synthetic pathways using 1,2-oxazines as intermediates to produce amino sugars and related carbohydrate mimetics. These compounds, such as new dideoxyamino carbohydrate derivatives, C2-branched 4-amino sugars, and sialic acid analogues, have potential applications as anti-inflammatory agents (Pfrengle & Reissig, 2010).

Solid-Phase Synthesis for Chiral Analysis

3-Methyl-3,6-dihydro-2H-1,2-oxazine-6-carboxylic acid derivatives have been used in solid-phase synthesis for creating a library of derivatives. This approach has shown promise for high-throughput synthesis and combinatorial chemistry, enabling the stereoselective formation of chiral lactones from 3,4-dihydroxydihydrofuran-2(3H)-one derivatives (Křupková et al., 2016).

Chemoenzymatic Synthesis of Levofloxacin Precursors

A chemoenzymatic route was developed for the asymmetric synthesis of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines, which are key precursors for Levofloxacin, an antimicrobial agent. This method highlights the utility of these compounds in synthesizing clinically important pharmaceuticals with high enantioselectivity (López-Iglesias et al., 2015).

Corrosion Inhibition Studies

Benzoxazines, including derivatives of methyl 3,4-dihydro-2H-oxazine-4-carboxylate, have been studied for their corrosion inhibition properties on mild steel in hydrochloric acid solution. Their efficiency as corrosion inhibitors could make them valuable in industrial applications to protect metals from corrosion (Kadhim et al., 2017).

Safety and Hazards

The safety data sheet (MSDS) for methyl 3,4-dihydro-2H-oxazine-4-carboxylate can be found online . It’s important to handle this compound with care, following all safety guidelines.

Properties

IUPAC Name

methyl 2,3-dihydro-1,4-oxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-9-6(8)7-2-4-10-5-3-7/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQZXXPLQRNWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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